molecular formula C9H15BN2O2 B12973021 (6-(2-(Dimethylamino)ethyl)pyridin-3-yl)boronic acid

(6-(2-(Dimethylamino)ethyl)pyridin-3-yl)boronic acid

Cat. No.: B12973021
M. Wt: 194.04 g/mol
InChI Key: XJPLUWJFXGJPJY-UHFFFAOYSA-N
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Description

(6-(2-(Dimethylamino)ethyl)pyridin-3-yl)boronic acid is an organoboron compound that features a pyridine ring substituted with a dimethylaminoethyl group and a boronic acid moiety. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(2-(Dimethylamino)ethyl)pyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the halogen-metal exchange followed by borylation. For example, starting from 6-bromo-3-(2-(dimethylamino)ethyl)pyridine, a halogen-metal exchange can be performed using an organolithium reagent, followed by the addition of a boron source such as trimethyl borate or boronic acid pinacol ester .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of reagents and solvents is also optimized to ensure cost-effectiveness and environmental sustainability.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Esters: Formed through esterification reactions with alcohols.

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The primary mechanism of action for (6-(2-(Dimethylamino)ethyl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond . The dimethylaminoethyl group can also participate in coordination with metal centers, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Properties

Molecular Formula

C9H15BN2O2

Molecular Weight

194.04 g/mol

IUPAC Name

[6-[2-(dimethylamino)ethyl]pyridin-3-yl]boronic acid

InChI

InChI=1S/C9H15BN2O2/c1-12(2)6-5-9-4-3-8(7-11-9)10(13)14/h3-4,7,13-14H,5-6H2,1-2H3

InChI Key

XJPLUWJFXGJPJY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1)CCN(C)C)(O)O

Origin of Product

United States

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